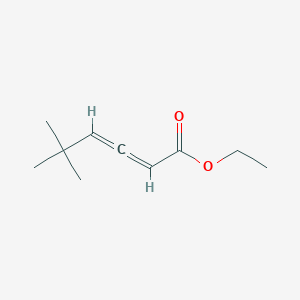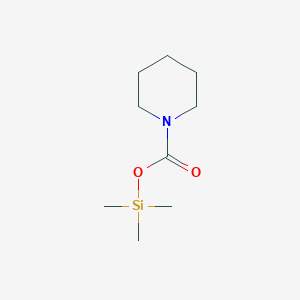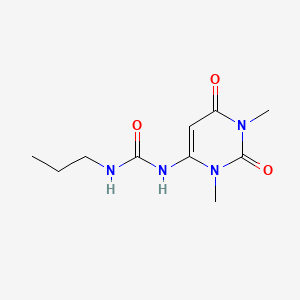
Urea, 1-propyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1-propyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)-: is a complex organic compound that belongs to the class of cyclic ureas It is characterized by its unique structure, which includes a pyrimidine ring fused with a urea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-propyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)- typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 1,3-dimethylurea with a suitable alkylating agent under controlled conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
Chemistry: In chemistry, this compound is used as a versatile intermediate in the synthesis of various organic molecules. It serves as a building block for the development of new materials and catalysts .
Biology: In biological research, it is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Industry: Industrially, it is used in the production of specialty chemicals and as an additive in various formulations.
作用机制
The mechanism by which Urea, 1-propyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction is often mediated through hydrogen bonding, van der Waals forces, and other non-covalent interactions.
相似化合物的比较
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A structurally related compound used as a solvent and intermediate in organic synthesis.
Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-2-naphthyl)-: Another urea derivative with distinct chemical properties and applications.
Uniqueness: What sets Urea, 1-propyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)- apart is its specific structural configuration, which imparts unique reactivity and binding properties. This makes it particularly valuable in specialized applications where other similar compounds may not be as effective.
属性
CAS 编号 |
31652-51-4 |
|---|---|
分子式 |
C10H16N4O3 |
分子量 |
240.26 g/mol |
IUPAC 名称 |
1-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-propylurea |
InChI |
InChI=1S/C10H16N4O3/c1-4-5-11-9(16)12-7-6-8(15)14(3)10(17)13(7)2/h6H,4-5H2,1-3H3,(H2,11,12,16) |
InChI 键 |
SUYUXFUKPDAORE-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)NC1=CC(=O)N(C(=O)N1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Anthra[1,2-e]acephenanthrylene](/img/structure/B14679985.png)
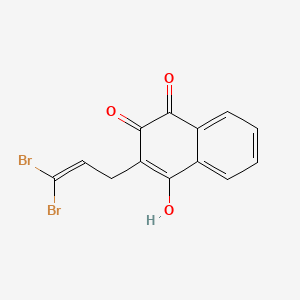
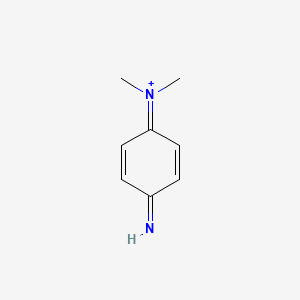

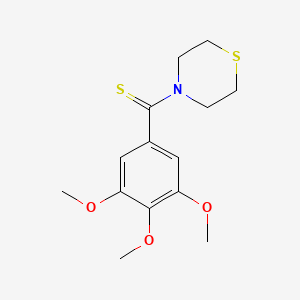
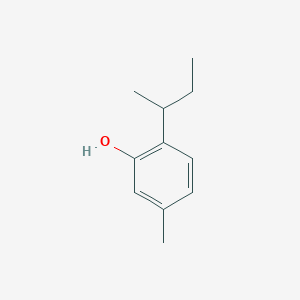
![4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14680042.png)
![2,2-Dicyclopropylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14680055.png)

![Methyl 3-[(E)-phenyldiazenyl]but-2-enoate](/img/structure/B14680069.png)
